Bienvenue dans la boutique en ligne BenchChem!

4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol

Click Chemistry Bioorthogonal Chemistry Conjugation

This compound is the essential precursor for the dual HDAC/EGFR/HER2 inhibitor CUDC-101. Its unique terminal ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for late-stage functionalization, bioorthogonal conjugation, and ADC payload development. Generic 4-anilinoquinazolines lack this alkyne handle and cannot substitute in these synthetic pathways. Procure at ≥98% purity for SAR studies, targeted probe synthesis, and certified reference material preparation.

Molecular Formula C17H13N3O2
Molecular Weight 291.3 g/mol
CAS No. 905306-05-0
Cat. No. B3300936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol
CAS905306-05-0
Molecular FormulaC17H13N3O2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)O
InChIInChI=1S/C17H13N3O2/c1-3-11-5-4-6-12(7-11)20-17-13-8-15(21)16(22-2)9-14(13)18-10-19-17/h1,4-10,21H,2H3,(H,18,19,20)
InChIKeyADVNQWPCPQAQOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol (CAS 905306-05-0) | Quinazoline-Based Intermediate for Targeted Therapeutics


4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol (CAS 905306-05-0) is a synthetic quinazoline derivative with a molecular formula of C17H13N3O2 and a molecular weight of 291.3 g/mol . It features a core 7-methoxyquinazolin-6-ol scaffold substituted with a 3-ethynylphenylamino group at the 4-position, and is primarily utilized as a key intermediate in the synthesis of multi-target kinase inhibitors, most notably the dual-acting HDAC/EGFR/HER2 inhibitor CUDC-101 .

Why 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol Cannot Be Replaced by Common Quinazoline Analogs


Generic substitution with other 4-anilinoquinazoline derivatives (e.g., Gefitinib intermediate CAS 184475-71-6 or Erlotinib-related compounds) is not feasible due to the unique terminal alkyne moiety present in this molecule [1]. This ethynyl group is essential for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions, which are critical for constructing hybrid inhibitors like CUDC-101 . Analogs lacking this alkyne functionality cannot participate in these bioorthogonal conjugation strategies, precluding their use in the same synthetic pathways.

Quantitative Differentiation of 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol vs. Closest Analogs


Terminal Alkyne Enables Click Chemistry: A Functional Differentiator

Unlike the 4-(3-chloro-4-fluorophenylamino) analog (CAS 184475-71-6) and other common quinazoline intermediates, 4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-ol contains a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. This functionality is absent in the chloro-fluoro derivative, which cannot be used for click chemistry-based bioconjugation or hybrid molecule construction .

Click Chemistry Bioorthogonal Chemistry Conjugation

Synthetic Yield: High Efficiency as a CUDC-101 Precursor

The compound can be synthesized from its acetate precursor with a reported yield of 96% under mild conditions (LiOH, MeOH/H2O, 20°C, 0.5 h) . This high yield contrasts with the multi-step, lower-yielding syntheses often required for alternative quinazoline intermediates like 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol, which may involve harsher conditions and lower overall efficiency .

Organic Synthesis Process Chemistry API Intermediate

Purity Level: 98.0% vs. Lower Grade Alternatives

Commercial suppliers offer 4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-ol at a purity of 98.0% [1]. In contrast, many alternative quinazoline intermediates are available only at 95% purity or lower (e.g., Chemenu lists 95%+ for this compound, but higher purity is specified by ChemSrc) . For sensitive applications like reference standard preparation or impurity profiling, the higher purity reduces variability and the need for additional purification steps.

Analytical Chemistry Quality Control Reference Standard

Melting Point: 252-254°C Indicates Crystalline Solid Form

The compound exhibits a sharp melting point range of 252-254°C, consistent with a well-defined crystalline solid [1]. This contrasts with the related 4-(3-chloro-4-fluorophenylamino) analog, which shows a broader or higher melting range (255-265°C or >260°C dec.) , and Gefitinib itself (188-198°C) . The crystalline nature of this intermediate may facilitate easier handling and purification compared to amorphous or low-melting analogs.

Physicochemical Properties Formulation Solid-State Chemistry

Optimal Use Cases for Procuring 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol


Synthesis of CUDC-101 and Related Multi-Target Inhibitors

This compound is the essential precursor for CUDC-101 (CAS 1012054-59-9), a clinically investigated dual HDAC/EGFR/HER2 inhibitor. The terminal alkyne allows for late-stage functionalization via click chemistry to install the hydroxamic acid zinc-binding group. Researchers developing analogs or performing structure-activity relationship (SAR) studies on this scaffold should procure this specific intermediate, as alternative quinazolines without the alkyne cannot yield the target hybrid molecules .

Click Chemistry-Based Bioconjugation and Probe Development

The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing biomolecules, dyes, or affinity tags. This makes the compound valuable for creating targeted probes, imaging agents, or antibody-drug conjugate (ADC) payloads based on the quinazoline pharmacophore. No other common quinazoline intermediate offers this direct click handle without additional synthetic steps .

Reference Standard for Impurity Profiling in CUDC-101 Drug Substance

As the penultimate intermediate in the synthesis of CUDC-101, 4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-ol is a potential process impurity or degradation product. Analytical laboratories requiring a certified reference material for HPLC method development or validation should procure this compound at the highest available purity (98.0%) to ensure accurate quantitation [1].

Quote Request

Request a Quote for 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.